molecular formula C20H21FN2O B155561 (R)-citalopram CAS No. 128196-02-1

(R)-citalopram

Cat. No. B155561
M. Wt: 324.4 g/mol
InChI Key: WSEQXVZVJXJVFP-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06127396

Procedure details

The affinity was determined by competition experiments using [3H]-paroxetine. The membranes are prepared from the frontal cortex of the rat and are incubated in triplicate with 0.25 nM [3H]-paroxetine and the compound being tested in a final volume of 0.4 ml, for 2 hours at 25° C. The incubation buffer contains 50 mM TRIS-HCl (pH 7.4), 120 mM NaCl and 5 mM KCN. The non-specific binding is determined using 10 μM citalopram.
Name
[3H]-paroxetine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[3H]-paroxetine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
TRIS-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[3H]C1C=C2OCOC2=CC=1OC[C@H:10]1[C@H:15]([C:16]2[CH:17]=[CH:18][C:19](F)=[CH:20][CH:21]=2)CC[NH:12][CH2:11]1.[Na+].[Cl-].[C-:28]#[N:29].[K+].CN(CCCC1(C2C=CC(F)=CC=2)[O:45]CC2C=C(C#N)C=CC1=2)C>>[CH:19]1[C:18]([OH:45])=[CH:17][C:16]2[C:15]([CH2:10][CH2:11][NH2:12])=[CH:28][NH:29][C:21]=2[CH:20]=1 |f:1.2,3.4|

Inputs

Step One
Name
[3H]-paroxetine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[3H]C=1C=C2C(=CC1OC[C@@H]3CNCC[C@H]3C=4C=CC(=CC4)F)OCO2
Step Two
Name
[3H]-paroxetine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[3H]C=1C=C2C(=CC1OC[C@@H]3CNCC[C@H]3C=4C=CC(=CC4)F)OCO2
Step Three
Name
TRIS-HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The membranes are prepared from the frontal cortex of the rat

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1=CC2=C(C=C1O)C(=CN2)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.